Etodolac was first marketed in the United Kingdom in 1985 and has since been utilized for treating various conditions such as rheumatic arthritis and osteoarthritis due to its favorable side effect profile compared to traditional NSAIDs. The chemical structure of 8-Propyl Etodolac can be described as 2-(8-propyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, with a molecular formula of and a molecular weight of approximately 303.38 g/mol.
The synthesis of 8-Propyl Etodolac involves several key steps that typically include the reaction of 7-ethyl-tryptophol with methyl 3-oxo-pentanoate in an organic solvent. The following outlines the general process:
The synthesis can be summarized in two main steps:
The process may be optimized by adjusting temperature, pressure, and reactant concentrations to enhance yield and purity.
The molecular structure of 8-Propyl Etodolac features a complex arrangement that includes:
The compound's stereochemistry is critical for its activity; thus, specific configurations at chiral centers must be maintained during synthesis. The InChI key for 8-Propyl Etodolac is YJAXAFPOOSEKDP-UHFFFAOYSA-N, which provides a unique identifier for computational modeling and database searches.
8-Propyl Etodolac undergoes several chemical reactions relevant to its pharmacological function:
The mechanism of action for 8-Propyl Etodolac primarily involves:
Pharmacokinetics studies indicate that after administration, maximal plasma concentrations are achieved within 1 to 2 hours, with a half-life allowing for convenient dosing regimens.
The physical properties of 8-Propyl Etodolac include:
Chemical properties include stability under standard laboratory conditions but may degrade when exposed to extreme pH or temperatures.
8-Propyl Etodolac finds applications primarily in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3